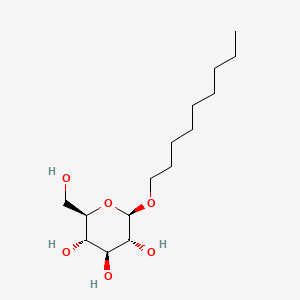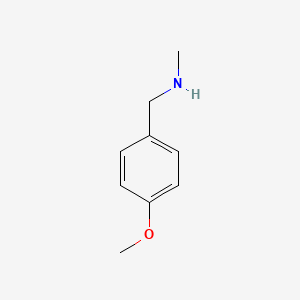![molecular formula C22H44Br2N4 B1662102 Dibromuro de 1,1’-(Decano-1,10-diil)bis[4-aza-1-azoniabiciclo[2.2.2]octano] CAS No. 94630-53-2](/img/structure/B1662102.png)
Dibromuro de 1,1’-(Decano-1,10-diil)bis[4-aza-1-azoniabiciclo[2.2.2]octano]
Descripción general
Descripción
1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide: is a quaternary ammonium compound with the molecular formula C22H44Br2N4. It is known for its high solubility in water and is typically found as a white to almost white powder or crystal . This compound is used in various scientific and industrial applications due to its unique chemical properties.
Aplicaciones Científicas De Investigación
1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.
Biology: Employed in studies involving ion channel modulation and membrane transport.
Medicine: Investigated for its potential use in drug delivery systems and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes .
Mecanismo De Acción
Target of Action
The primary target of the compound 1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide is ion channels . Ion channels are pore-forming proteins that help establish and control the small voltage gradient across the plasma membrane of cells due to the differential concentration of ions in the intracellular and extracellular environments .
Mode of Action
1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide modulates the function of ion channels
Biochemical Pathways
The compound’s modulation of ion channels can affect various biochemical pathways. Ion channels play a key role in a variety of physiological processes, including the regulation of the resting membrane potential, the shaping of action potentials and other electrical signals, and the control of the flow of ions across secretory and epithelial cells .
Pharmacokinetics
The ADME properties of 1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[22It is known that the compound is soluble in water , which could influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of 1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide’s action depend on the specific ion channels it targets and the physiological context in which these channels operate. By modulating ion channels, the compound could potentially influence a variety of cellular processes, including cell signaling, fluid balance, and cellular excitability .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide. For instance, the compound’s solubility in water suggests that it might be more effective in aqueous environments. Additionally, the compound should be stored under inert gas and conditions to avoid hygroscopic .
Análisis Bioquímico
Biochemical Properties
1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide plays a significant role in biochemical reactions, particularly in modulating ion channels. It interacts with enzymes, proteins, and other biomolecules, influencing their activity. This compound is known to bind to ion channels, altering their conformation and affecting ion transport across cell membranes . The nature of these interactions involves electrostatic and hydrophobic forces, which stabilize the binding of the compound to its target molecules .
Cellular Effects
The effects of 1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide on various cell types and cellular processes are profound. It influences cell function by modulating ion channels, which are crucial for maintaining cellular homeostasis . This compound can affect cell signaling pathways, gene expression, and cellular metabolism by altering ion fluxes and membrane potential . These changes can lead to downstream effects on cellular activities such as proliferation, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide exerts its effects through binding interactions with ion channels and other biomolecules . It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity . Additionally, this compound can influence gene expression by modulating transcription factors and other regulatory proteins . The binding interactions are primarily driven by electrostatic and hydrophobic forces, which stabilize the compound’s association with its targets .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under inert gas conditions but can degrade when exposed to moisture . Long-term exposure to this compound in in vitro or in vivo studies has been associated with sustained modulation of ion channels and persistent changes in cellular activities .
Dosage Effects in Animal Models
The effects of 1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide vary with different dosages in animal models. At low doses, the compound can effectively modulate ion channels without causing significant toxicity . At high doses, it can lead to toxic or adverse effects, including disruptions in cellular homeostasis and organ function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects .
Metabolic Pathways
1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate ion transport and cellular metabolism . This compound can affect metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic processes . The interactions with these enzymes are crucial for maintaining cellular energy balance and homeostasis .
Transport and Distribution
Within cells and tissues, 1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide is transported and distributed through interactions with transporters and binding proteins . These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and hydrophobicity .
Subcellular Localization
The subcellular localization of 1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization is essential for its activity and function, as it ensures that the compound interacts with its target molecules in the appropriate cellular context . The compound’s activity can be modulated by its localization, affecting its ability to influence cellular processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide typically involves the reaction of decane-1,10-diyl dibromide with 4-aza-1-azoniabicyclo[2.2.2]octane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent moisture from affecting the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of bromide ions.
Oxidation and Reduction: The compound can undergo redox reactions under specific conditions
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong nucleophiles and oxidizing or reducing agents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted quaternary ammonium compounds .
Comparación Con Compuestos Similares
Similar Compounds
- 1,10-Bis[4-aza-1-azoniabicyclo[2.2.2]octan-1-yl]decane Dibromide
- 1,1’-(Hexane-1,6-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide
Uniqueness
1,1’-(Decane-1,10-diyl)bis[4-aza-1-azoniabicyclo[2.2.2]octane] Dibromide is unique due to its longer alkyl chain, which can influence its solubility, reactivity, and interaction with biological membranes compared to similar compounds .
Propiedades
IUPAC Name |
1-[10-(4-aza-1-azoniabicyclo[2.2.2]octan-1-yl)decyl]-4-aza-1-azoniabicyclo[2.2.2]octane;dibromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H44N4.2BrH/c1(3-5-7-15-25-17-9-23(10-18-25)11-19-25)2-4-6-8-16-26-20-12-24(13-21-26)14-22-26;;/h1-22H2;2*1H/q+2;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGWJQLFKYWCCF-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C[N+]2(CCN1CC2)CCCCCCCCCC[N+]34CCN(CC3)CC4.[Br-].[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H44Br2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659751 | |
| Record name | 1,1'-(Decane-1,10-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
524.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
94630-53-2 | |
| Record name | 1,1'-(Decane-1,10-diyl)bis(1,4-diazabicyclo[2.2.2]octan-1-ium) dibromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20659751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[2-Hydroxy-4,6-bis(methoxymethoxy)phenyl]ethanone](/img/structure/B1662026.png)

![6,6-Dimethyl-3-oxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B1662030.png)








